7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a trifluoromethyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production of heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridine oxide, while reduction may produce a triazolopyridine with a reduced functional group .
Scientific Research Applications
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways related to cancer cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar triazolopyridine structure but with a hydroxyl group at the 3rd position.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a pyridine ring.
Uniqueness
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a methyl group and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
7-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-5-2-3-14-6(4-5)12-13-7(14)8(9,10)11/h2-4H,1H3 |
InChI Key |
KUPBRKSGKOKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)C(F)(F)F |
Origin of Product |
United States |
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